(S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid
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Overview
Description
(S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an acetamido group, a brominated indole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.
Formation of the Acetamido Group: The 5-bromoindole is then reacted with acetic anhydride in the presence of a base such as pyridine to introduce the acetamido group, forming 5-bromo-1H-indole-3-acetamide.
Coupling with Propanoic Acid: The final step involves coupling the 5-bromo-1H-indole-3-acetamide with a suitable propanoic acid derivative under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
(S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-L-tryptophan: A brominated derivative of tryptophan with similar structural features.
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another brominated indole derivative with distinct chemical properties.
Uniqueness
(S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13BrN2O3 |
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Molecular Weight |
325.16 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1 |
InChI Key |
IMYCFTBQVUCEKW-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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